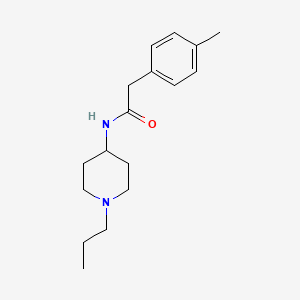
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine, also known as TFP, is a chemical compound that has been widely used in scientific research. TFP is a piperazine derivative that has been synthesized for its potential use in drug discovery and development. In
Mecanismo De Acción
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine exerts its effects by binding to specific sites on proteins and enzymes. The binding of this compound to these proteins and enzymes can either inhibit or activate their activity. This compound has been shown to bind to the active site of phospholipase C and inhibit its activity. This compound has also been shown to bind to the dopamine D2 receptor and activate its signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to inhibit the release of calcium from intracellular stores, which can affect the function of several enzymes and signaling pathways. This compound has also been shown to modulate the activity of several neurotransmitter systems, including dopamine and adenosine. This compound has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine in lab experiments include its high potency and specificity for certain proteins and enzymes. This compound has been shown to have a low toxicity profile and is relatively easy to synthesize. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Direcciones Futuras
For the use of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine in scientific research include the development of new this compound derivatives with improved properties such as solubility and selectivity. This compound derivatives could be used to target specific proteins and enzymes with greater precision and could be used to develop new drugs for a range of diseases. This compound could also be used in combination with other compounds to enhance its effects and reduce potential side effects.
Métodos De Síntesis
The synthesis of 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine involves the reaction of 4-chloro-2,3,5,6-tetrafluorophenylamine with pyridine-3-carboxylic acid, followed by the addition of piperazine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of this compound can be optimized by varying the reaction conditions and the purity of the final product can be improved by using purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(pyridin-3-ylcarbonyl)piperazine has been used extensively in scientific research as a tool to study the function of various proteins and enzymes. This compound has been shown to inhibit the activity of several enzymes such as phospholipase C, protein kinase C, and calmodulin-dependent protein kinase II. This compound has also been used as a ligand to study the function of G protein-coupled receptors (GPCRs) such as dopamine receptors and adenosine receptors. This compound has been used in drug discovery and development to identify potential drug candidates that target these proteins and enzymes.
Propiedades
IUPAC Name |
[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4N3O/c17-10-11(18)13(20)15(14(21)12(10)19)23-4-6-24(7-5-23)16(25)9-2-1-3-22-8-9/h1-3,8H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICIACFIIHZXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C(=C(C(=C2F)F)Cl)F)F)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5350412.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5350432.png)
![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![methyl 2-[5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5350441.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-3-phenylpropanamide](/img/structure/B5350444.png)


![N-(1-isoxazol-3-ylethyl)-N-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5350461.png)
![3-(benzylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5350465.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350472.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5350491.png)